

Validating Beradilol Purity: A Multi-Modal Approach Using NMR and Mass Spectrometry

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Compound of Interest

Compound Name: Beradilol monoethyl maleate

CAS No.: 114856-47-2

Cat. No.: B1683699

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Executive Summary & Strategic Rationale

Beradilol (also known as Oberadilol; CAS 114856-44-9) is a complex pharmaceutical entity characterized by a hybrid structure containing a benzonitrile moiety, a chlorophenoxy ether linkage, and a pyridazinone ring.[1][2][3] Unlike simple small molecules, its validation requires rigorous scrutiny to distinguish it from closely related synthetic by-products (e.g., des-chloro analogs or hydrolysis products of the nitrile group).[2][3]

While High-Performance Liquid Chromatography (HPLC) with UV detection remains the workhorse for routine QC, it relies heavily on reference standards that may themselves require validation.[2][3] This guide outlines an orthogonal validation strategy using Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS). This "standard-free" absolute quantification (via qNMR) combined with structural fingerprinting (via HRMS) provides a self-validating system superior to single-method approaches.[2][3]

Structural Basis for Analytical Design[3]

To design a valid protocol, we must exploit specific structural features of Beradilol:

- Chemical Formula: $C_{25}H_{30}ClN_5O_3$ [2][3]
- Key Diagnostic Handles:

- Chlorine Atom: Provides a distinct 3:1 isotopic signature () in Mass Spectrometry, essential for confirming the halogenated moiety.[2][3]
- Pyridazinone Ring: Offers distinct downfield protons in -NMR, separated from the crowded aromatic region.[2][3]
- Benzonitrile Group: A hydrolysis-prone site; monitoring the conversion of -CN to -COOH is critical for stability profiling.[2][3]

Protocol A: Quantitative NMR (qNMR) – The Primary Reference[3]

Objective: Determine absolute purity (mass balance) without a Beradilol reference standard.

Experimental Setup

- Instrument: 600 MHz NMR (minimum 400 MHz required for resolution of aromatic multiplets).
- Solvent: DMSO-
(Preferred over due to solubility of the pyridazinone ring and exchangeable protons).[2][3]
- Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).[3]
 - Constraint: The IS signals must not overlap with Beradilol's pyridazinone protons (7.0–8.5 ppm region).[2][3]

Acquisition Parameters (Self-Validating Logic)

- Pulse Sequence:
(30° pulse) to ensure full relaxation.
- Relaxation Delay (

): Must be

(typically 15–20 seconds). Failure to optimize

is the #1 cause of qNMR error.

- Scans (

): 64 (Optimized for S/N > 150:1).

- Temperature: 298 K (Controlled to

0.1 K to prevent chemical shift drift).

Data Processing & Calculation

Integrate the distinct singlet of the Internal Standard (

) and the diagnostic doublet of the Beradilol pyridazinone ring (

).^{[2][3]} ^{[2][3]}

- Self-Validation Check: Compare the integration of the pyridazinone protons against the benzonitrile aromatic protons. A ratio deviation >1% indicates selective degradation (e.g., ring opening).^[3]

Protocol B: High-Resolution Mass Spectrometry (HRMS) – Impurity Profiling^[3]

Objective: Detect trace impurities and confirm elemental composition via isotopic fine structure.

Experimental Setup

- Instrument: Q-TOF or Orbitrap MS.^{[2][3]}
- Ionization: Electrospray Ionization (ESI) in Positive Mode (
-).
- Mobile Phase:

- A: 0.1% Formic Acid in Water.[\[2\]](#)[\[3\]](#)
- B: 0.1% Formic Acid in Acetonitrile.[\[2\]](#)[\[3\]](#)
- Note: Avoid trifluoroacetic acid (TFA) as it suppresses ionization in ESI.[\[2\]](#)[\[3\]](#)

Diagnostic Fragmentation (MS/MS)

To validate the structure, apply Collision-Induced Dissociation (CID).[\[2\]](#)[\[3\]](#) You must observe the following transitions:

- Precursor Ion:

(

).[\[2\]](#)[\[3\]](#)

- Primary Fragment: Cleavage at the secondary amine often yields the chlorophenoxy-tail fragment.[\[2\]](#)[\[3\]](#)
- Isotope Pattern: The parent ion must show the characteristic Chlorine "A" and "A+2" peaks with a relative intensity of ~100% to 32%.[\[2\]](#)[\[3\]](#)

Impurity Tracking[\[2\]](#)[\[3\]](#)

- Des-chloro Impurity: Monitor

. Absence of the Cl isotope pattern confirms this impurity.[\[2\]](#)[\[3\]](#)

- Hydrolysis Product: Monitor

(Conversion of Nitrile to Amide) or

(Acid form).[\[2\]](#)[\[3\]](#)

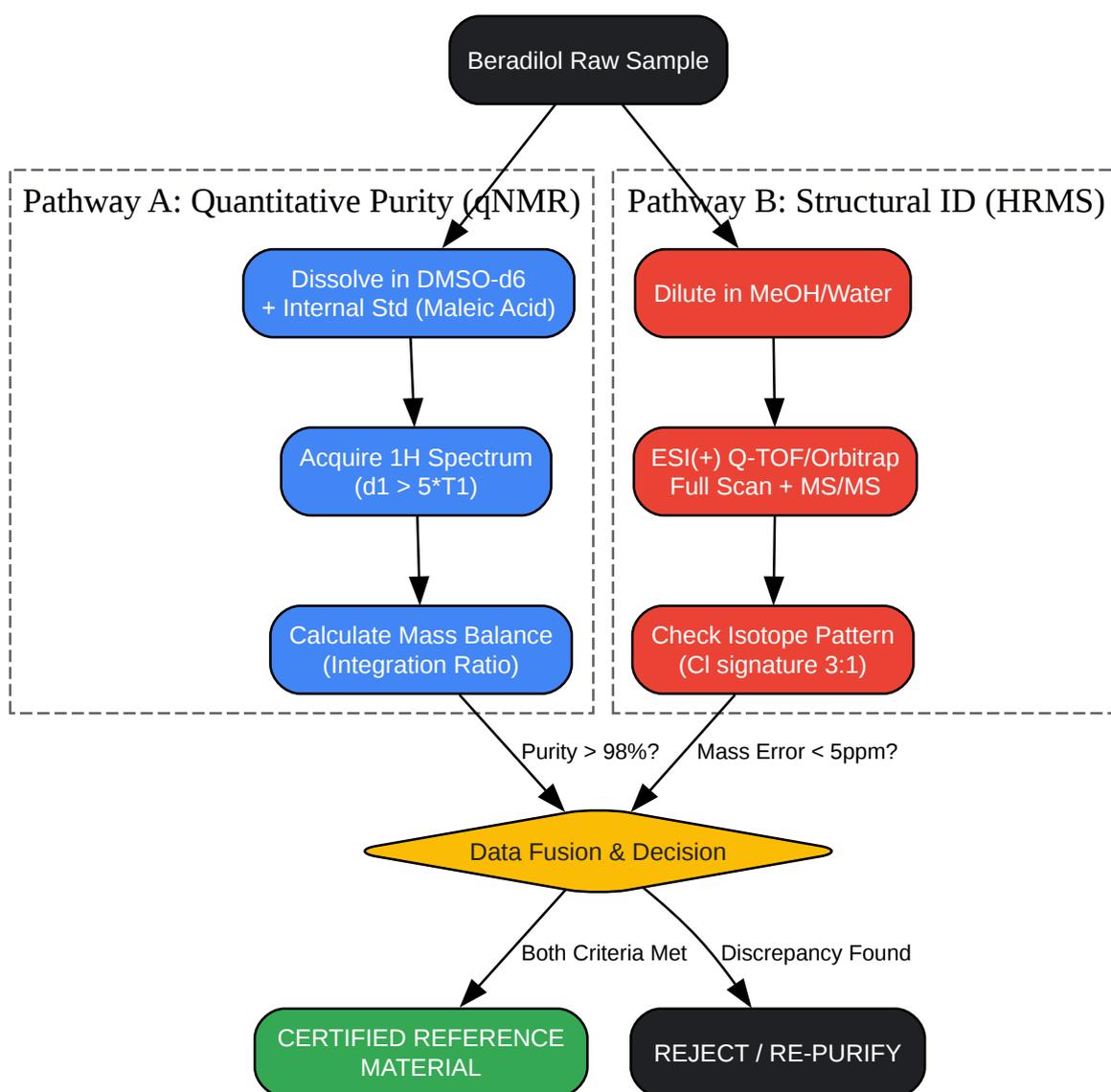
Comparative Performance Analysis

The following table contrasts the proposed orthogonal approach against the standard HPLC-UV method.

Feature	HPLC-UV (Standard)	qNMR (Proposed)	HRMS (Proposed)
Primary Output	Retention Time & Area %	Absolute Mass %	Elemental Formula & Structure
Reference Standard	Required (Critical Bottleneck)	Not Required (Uses generic IS)	Not Required for ID
Specificity	Low (Co-elution risk)	High (Chemical Shift specific)	Ultra-High (ppm mass error)
LOD/Sensitivity	Moderate (g range)	Low (mg range required)	Extreme (pg range)
Throughput	High (20-30 min/sample)	Medium (10-60 min/sample)	High (5-10 min/sample)
Cost per Run	Low	High (Deuterated solvents)	High (Instrumentation)

Validation Workflow Visualization

The following diagram illustrates the decision logic for combining NMR and MS data to certify a Beradilol batch.



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Caption: Integrated workflow for Beradilol certification. Pathway A establishes quantity (purity), while Pathway B establishes identity (structure).[3]

References

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Sources

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